

Historical Use of Sulprofos in Agriculture: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulprofos**
Cat. No.: **B166734**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide and acaricide that was historically used in agriculture, primarily for the control of lepidopteran pests in cotton.[1] As with other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1][2] Due to concerns regarding its toxicological profile and environmental impact, the use of **sulprofos** has been discontinued, with all registrations voluntarily canceled by the registrants in the United States.[1] The last tolerance for its use on cottonseed was canceled in 1999.[1] This guide provides a comprehensive technical overview of the historical use of **sulprofos**, its efficacy, toxicological properties, and the experimental methodologies used to characterize it.

Data Presentation

Efficacy of Sulprofos Against Key Cotton Pests

Sulprofos was primarily marketed for the control of major cotton pests, including the tobacco budworm (*Heliothis virescens*) and the cotton bollworm (*Helicoverpa zea*). The following table summarizes key efficacy data from laboratory and field studies.

Target Pest	Life Stage	Bioassay Type	Efficacy Metric	Value	Reference
Tobacco				0.34 μ	
Budworm (<i>Heliothis virescens</i>)	3rd Instar Larvae	Topical Application	LD50	g/insect (Susceptible Strain)	--INVALID-LINK--
Tobacco				0.38 μ	
Budworm (<i>Heliothis virescens</i>)	3rd Instar Larvae	Topical Application	LD50	g/insect (Resistant Strain)	--INVALID-LINK--
Cotton					
Bollworm (<i>Helicoverpa zea</i>)	3rd Instar Larvae	Topical Application	LD50	0.24 μ g/insect	--INVALID-LINK--
Heliothis spp. (field population)	Larvae	Field Trial	Application Rate	0.56 - 1.12 kg/ha	--INVALID-LINK--

Toxicological Profile of Sulprofos

The toxicological properties of **sulprofos** have been evaluated in various animal models. The following table summarizes key acute toxicity data.

Test Organism	Route of Administration	Toxicity Metric	Value	Reference
Rat (male)	Oral	LD50	304 mg/kg	[1]
Rat (female)	Oral	LD50	176 mg/kg	[1]
Rat (male)	Dermal	LD50	5,491 mg/kg	[1]
Rat (female)	Dermal	LD50	1,064 mg/kg	[1]
Boll Weevil (<i>Anthonomus</i> <i>grandis</i>)	Topical Application	LD50	2.4 μ g/insect	--INVALID-LINK--
Lady Beetle (<i>Hippodamia</i> <i>convergens</i>)	Topical Application	LD50	0.13 μ g/insect	--INVALID-LINK--

Environmental Fate Characteristics of Sulprofos

The environmental persistence and mobility of a pesticide are critical factors in its overall risk assessment.

Parameter	Value	Method	Reference
Soil Organic Carbon- Water Partitioning Coefficient (Koc)	12,000 - 13,500	Batch Equilibrium	[1]
Bioconcentration Factor (BCF)	~3,300 (estimated)	Regression-derived from log Kow	[1]
Log Kow	5.48	Not Specified	[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The primary mode of action of **sulprofos** is the inhibition of acetylcholinesterase (AChE). A standard method for quantifying this inhibition is the colorimetric assay developed by Ellman.

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity. The inhibitory potential of a compound like **sulprofos** is determined by measuring the reduction in enzyme activity in its presence.

Materials:

- Acetylcholinesterase (from electric eel or other suitable source)
- Acetylthiocholine iodide (substrate)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compound (**sulprofos**) dissolved in a suitable solvent (e.g., DMSO)
- Microplate reader or spectrophotometer

Procedure:

- **Reagent Preparation:** Prepare stock solutions of AChE, acetylthiocholine, and DTNB in phosphate buffer.
- **Assay Setup:** In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE solution to each well.
- **Inhibitor Addition:** Add various concentrations of **sulprofos** (or a control solvent) to the wells and pre-incubate for a defined period to allow for the interaction between the inhibitor and the enzyme.
- **Initiation of Reaction:** Add the acetylthiocholine substrate to each well to start the enzymatic reaction.
- **Measurement:** Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. While a specific IC₅₀ or K_i value for **sulprofos** is not readily available in the reviewed literature, related organophosphates like chlorpyrifos-oxon have reported IC₅₀ values in the nanomolar range for AChE, indicating high potency.

Soil Adsorption/Desorption Study (OECD Guideline 106)

The mobility of **sulprofos** in the environment is largely determined by its adsorption to soil particles. The OECD 106 guideline provides a standardized method for determining the adsorption/desorption characteristics of a chemical.

Principle: The batch equilibrium method involves mixing a solution of the test substance (**sulprofos**) of known concentration with a soil sample of known weight. The mixture is agitated for a sufficient time to reach equilibrium. The concentration of the test substance remaining in the aqueous phase is then measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

Materials:

- Radiolabeled (e.g., ¹⁴C) or non-labeled **sulprofos** of analytical grade
- Several types of soil with varying organic carbon content, pH, and texture
- 0.01 M CaCl₂ solution (to mimic soil solution ionic strength)
- Centrifuge
- Shaker or rotator
- Analytical instrumentation for quantifying **sulprofos** (e.g., HPLC, GC, or liquid scintillation counter for radiolabeled substance)

Procedure:

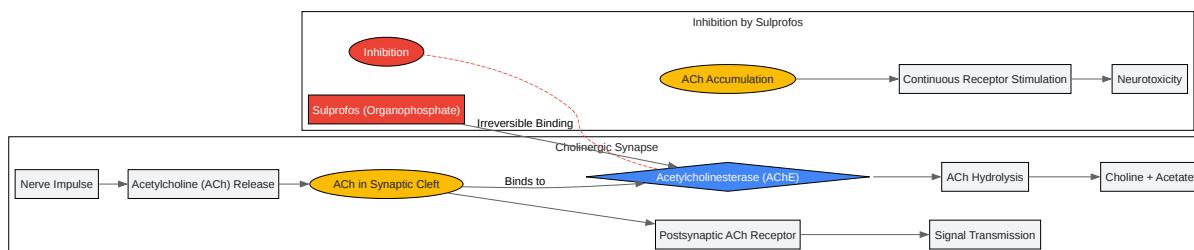
- Preliminary Tests: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method.
- Adsorption Phase:
 - Prepare solutions of **sulprofos** in 0.01 M CaCl₂ at several concentrations.
 - Add a known volume of each solution to a known mass of soil in a centrifuge tube.
 - Agitate the samples at a constant temperature until equilibrium is reached.
 - Separate the solid and liquid phases by centrifugation.
 - Analyze the concentration of **sulprofos** in the supernatant.
- Desorption Phase (Optional):
 - After the adsorption phase, remove a known amount of the supernatant and replace it with fresh 0.01 M CaCl₂ solution.
 - Agitate the samples again to reach a new equilibrium.
 - Analyze the concentration of **sulprofos** in the supernatant to determine the amount desorbed.
- Data Analysis:
 - Calculate the amount of **sulprofos** adsorbed to the soil for each concentration.
 - Plot the amount adsorbed versus the equilibrium concentration in solution to generate an adsorption isotherm.
 - From the isotherm, calculate the Freundlich adsorption coefficient (K_f) and the soil organic carbon-water partitioning coefficient (K_{oc}). The high K_{oc} values reported for **sulprofos** indicate that it is expected to be immobile in soil.[\[1\]](#)

Bioconcentration Factor (BCF) Determination in Fish (OECD Guideline 305)

The potential for a chemical to accumulate in aquatic organisms is assessed by determining its bioconcentration factor (BCF).

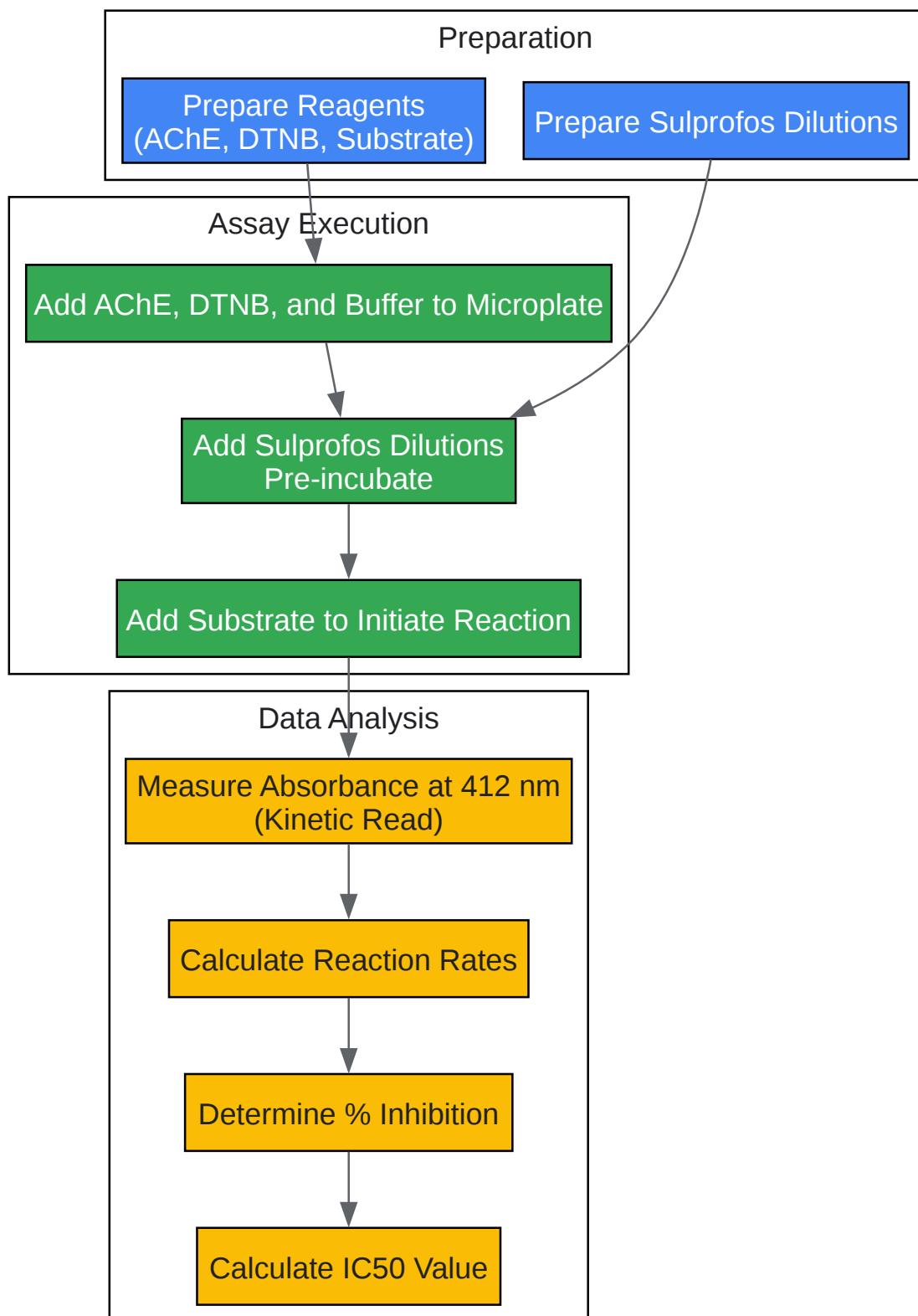
Principle: Fish are exposed to a constant aqueous concentration of the test substance (**sulprofos**) under flow-through conditions. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached (uptake phase). The fish are then transferred to clean water, and the rate of elimination of the substance from their tissues is measured (depuration phase).

Materials:

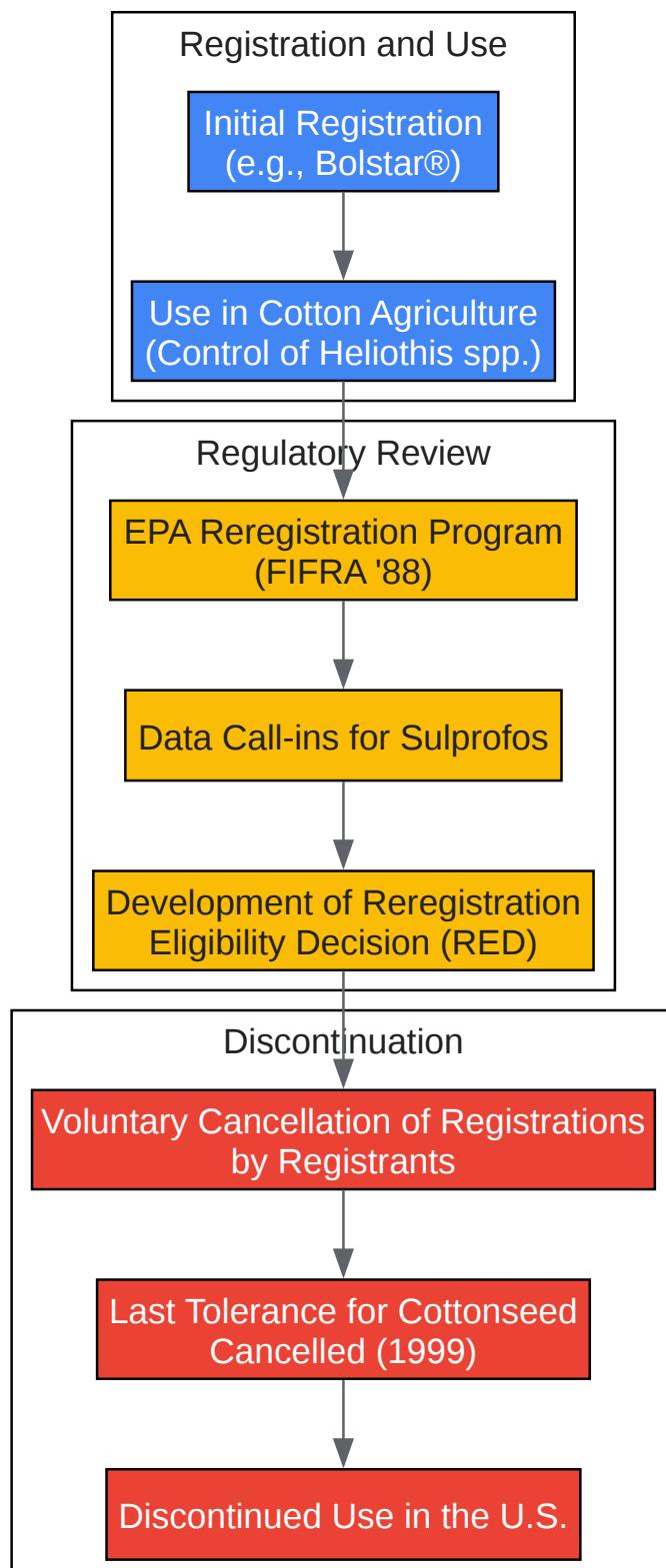

- A suitable fish species (e.g., rainbow trout, bluegill sunfish)
- Flow-through aquarium system
- Radiolabeled (e.g., ^{14}C) **sulprofos** is preferred for ease of analysis.
- Analytical instrumentation to measure **sulprofos** concentrations in water and fish tissue.

Procedure:

- Acclimation: Acclimate the fish to the test conditions.
- Uptake Phase:
 - Expose the fish to a constant, sublethal concentration of **sulprofos** in the water.
 - Periodically sample fish and water to determine the concentrations of **sulprofos**.
 - Continue until the concentration in the fish reaches a plateau (steady state).
- Depuration Phase:
 - Transfer the fish to a clean, flowing water system.


- Periodically sample the fish to measure the decrease in the concentration of **sulprofos** in their tissues over time.
- Data Analysis:
 - The BCF can be calculated in two ways:
 - Steady-state BCF (BCF_{ss}): The ratio of the concentration of **sulprofos** in the fish (C_f) to the concentration in the water (C_w) at steady state (BCF_{ss} = C_f / C_w).
 - Kinetic BCF (BCF_k): Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂), which are derived from modeling the concentration changes during the uptake and depuration phases. The estimated BCF for **sulprofos** suggests a very high potential for bioconcentration in aquatic organisms.[\[1\]](#)

Mandatory Visualization


[Click to download full resolution via product page](#)

Caption: Signaling pathway of acetylcholinesterase inhibition by **sulprofos**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

[Click to download full resolution via product page](#)

Caption: Logical flow of the regulatory history of **sulprofos** in the United States.

Regulatory History and Environmental Concerns

The United States Environmental Protection Agency (EPA) initiated a reregistration program for pesticides first registered before November 1, 1984, to ensure they meet contemporary scientific and regulatory standards.^[1] **Sulprofos** was subject to this review. During the development of the Reregistration Eligibility Decision (RED) for **sulprofos**, the registrants voluntarily chose to cancel all product registrations.^[1] This action preceded a final reregistration decision by the EPA. The last tolerance for **sulprofos** on cottonseed was officially canceled in 1999.^[1]

The decision to discontinue the use of **sulprofos** was likely influenced by a combination of factors common to many older organophosphate insecticides, including:

- Human Health Risks: Concerns about potential neurotoxicity, particularly in occupational settings and for sensitive populations.
- Ecological Risks: High toxicity to non-target organisms, including beneficial insects, aquatic invertebrates, and vertebrates. The high bioconcentration potential of **sulprofos** also raises concerns about its accumulation in the food chain.
- Environmental Fate: While immobile in soil, its persistence and potential for long-range transport could be a concern.

The voluntary cancellation of registrations is a common outcome when the cost of generating the extensive data required for reregistration, coupled with potential market limitations due to increasing restrictions, makes the continued marketing of a product economically unviable for the registrant.

Conclusion

Sulprofos was an effective organophosphate insecticide for the control of key pests in cotton. However, consistent with the broader regulatory trend for this class of chemistry, its use was discontinued due to a combination of toxicological and environmental concerns. The data and methodologies presented in this guide provide a technical foundation for understanding the properties of **sulprofos** and the scientific basis for its historical use and eventual withdrawal.

from the agricultural market. This information can be valuable for researchers in the fields of toxicology, environmental science, and the development of newer, safer pest control agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulprofos | C12H19O2PS3 | CID 37125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [Historical Use of Sulprofos in Agriculture: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166734#historical-use-of-sulprofos-in-agriculture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com